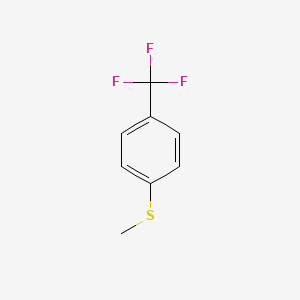

4-Trifluoromethyl thioanisole

説明

4-Trifluoromethyl thioanisole is an organic compound with the CAS Number: 329-14-6 . It has a molecular weight of 192.2 and is considered an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Molecular Structure Analysis

The IUPAC name for 4-Trifluoromethyl thioanisole is 1-(methylsulfanyl)-4-(trifluoromethyl)benzene . The InChI Code is 1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 .It should be stored at a temperature between 2-8°C . More specific physical and chemical properties were not available in the retrieved data.

科学的研究の応用

Protonation and Deuteration

A study by Hartmann (2022) in the "Journal of Sulfur Chemistry" examined the protonation of thioanisols by strong acids, including trifluoromethane sulfonic acid, using 1H NMR spectroscopy. This research contradicts previous literature, indicating that protonation of thioanisole does not occur exclusively at the methylmercapto group but also to a lesser extent at the aromatic ring. This finding has implications for the understanding of thioanisole's chemical behavior and reactivity (Hartmann, 2022).

Deprotecting Agent in Peptide Synthesis

Kiso et al. (1989) in "Chemical & Pharmaceutical Bulletin" found that tetrafluoroboric acid in trifluoroacetic acid, in the presence of thioanisole, is effective for cleaving various protecting groups used in peptide synthesis. This highlights thioanisole's role in facilitating key steps in peptide synthesis (Kiso et al., 1989).

Synthesis of 3-((Trifluoromethyl)thio)-4H-chromen-4-one

Xiang and Yang (2014) in "Organic Letters" developed a facile and efficient synthetic strategy for 3-((trifluoromethyl)thio)-4H-chromen-4-one. This research demonstrates a method that is insensitive to air and moisture, highlighting the potential for thioanisole derivatives in synthetic chemistry (Xiang & Yang, 2014).

Geometric Structure and Conformation Study

Shishkov et al. (2008) in the "Journal of Molecular Structure" studied the geometric structure and conformation of (trifluoromethyl)thiobenzene, C6H5SCF3. Their research, involving gas electron diffraction and quantum chemical calculations, offers insights into the molecular structure and behavior of thioanisole derivatives, which is crucial for their application in various scientific fields (Shishkov et al., 2008).

Use in Organic Synthesis Reagents

Choi and Toy (2004) in "Tetrahedron" reported a new cross-linked polystyrene-supported thioanisole reagent. This reagent demonstrates the versatility of thioanisole in organic synthesis, particularly in reactions involving epoxides and Swern oxidation, underscoring its importance as a platform for developing synthesis reagents (Choi & Toy, 2004).

Safety and Hazards

The safety information for 4-Trifluoromethyl thioanisole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for 4-Trifluoromethyl thioanisole are not mentioned in the retrieved data, it’s worth noting that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines (TFMP) derivatives suggest that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

1-methylsulfanyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGXLDXWNLTGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450843 | |

| Record name | 4-Trifluoromethyl thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Trifluoromethyl thioanisole | |

CAS RN |

329-14-6 | |

| Record name | 4-Trifluoromethyl thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

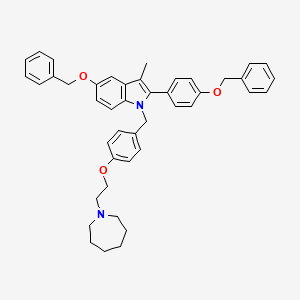

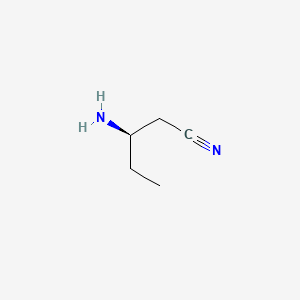

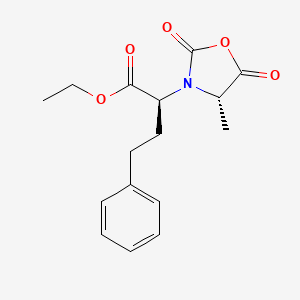

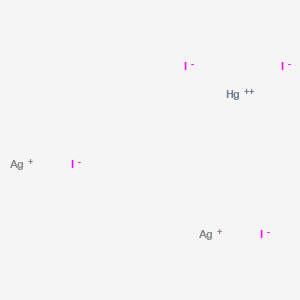

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

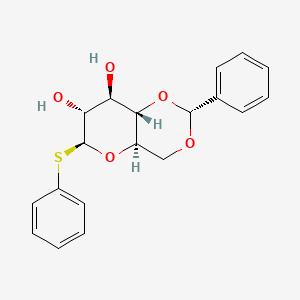

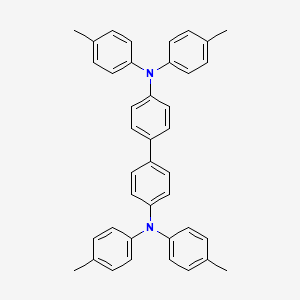

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)